molecular formula C30H24ClF3N2O8 B12426868 c-Kit-IN-3 (maleate)

c-Kit-IN-3 (maleate)

Cat. No.: B12426868
M. Wt: 633.0 g/mol
InChI Key: VTSPHOXVDYGOKH-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Kit-IN-3 (maleate) is a potent and selective inhibitor of the c-KIT kinase, with IC50 values of 4 nM and 8 nM for wild-type c-KIT and the T670I mutant, respectively . This compound is primarily used in scientific research to study the inhibition of c-KIT kinase activity, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs).

Preparation Methods

The synthesis of c-Kit-IN-3 (maleate) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:

Chemical Reactions Analysis

c-Kit-IN-3 (maleate) undergoes several types of chemical reactions, including:

Mechanism of Action

c-Kit-IN-3 (maleate) exerts its effects by selectively inhibiting the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the ATP-binding site of c-KIT kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and arrest of the cell cycle in the G0/G1 phase .

Comparison with Similar Compounds

c-Kit-IN-3 (maleate) is compared with other c-KIT kinase inhibitors, such as:

    Imatinib: A well-known c-KIT inhibitor used in the treatment of GISTs and chronic myeloid leukemia.

    Sunitinib: Another c-KIT inhibitor used in cancer therapy.

    Dasatinib: A multi-target kinase inhibitor that also targets c-KIT.

Properties

Molecular Formula

C30H24ClF3N2O8

Molecular Weight

633.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide

InChI

InChI=1S/C26H20ClF3N2O4.C4H4O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-3(6)1-2-4(7)8/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VTSPHOXVDYGOKH-BTJKTKAUSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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